Etaqualone-d3 Hydrochloride (Major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

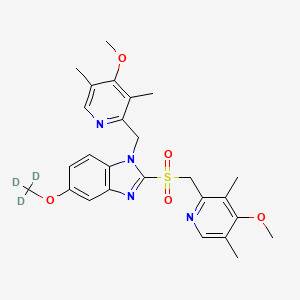

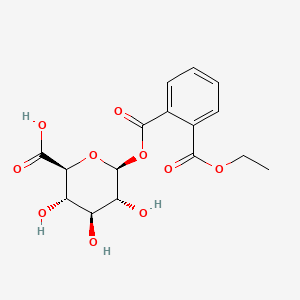

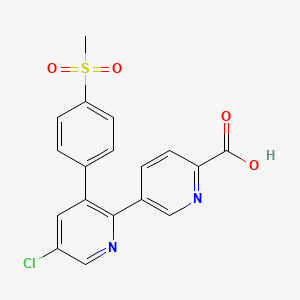

Etaqualone-d3 Hydrochloride (Major) is a deuterated analog of etaqualone, a quinazolinone-class compound. It is primarily used in scientific research and is not intended for human or veterinary use. The compound is known for its sedative, hypnotic, muscle relaxant, and central nervous system depressant properties, similar to those of methaqualone.

Vorbereitungsmethoden

The synthesis of Etaqualone-d3 Hydrochloride involves the reaction of 2-aminobenzophenone-d3 with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthetic route requires a high level of expertise and precision due to the complexity of the reactions involved.

Analyse Chemischer Reaktionen

Etaqualone-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Etaqualone-d3 Hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically quinazolinone derivatives and amine derivatives.

Wissenschaftliche Forschungsanwendungen

Etaqualone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Employed in studies involving the central nervous system to understand the effects of sedative and hypnotic agents.

Medicine: Utilized in pharmacological research to investigate the mechanisms of action of sedative and hypnotic drugs.

Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs

Wirkmechanismus

Etaqualone-d3 Hydrochloride exerts its effects by acting as an agonist at the β-subtype of the gamma-aminobutyric acid (GABA) A receptor. This interaction increases the sensitivity of the GABA A receptors, leading to enhanced inhibitory neurotransmission in the central nervous system. The result is a sedative and hypnotic effect, along with muscle relaxation and central nervous system depression .

Vergleich Mit ähnlichen Verbindungen

Etaqualone-d3 Hydrochloride is similar to other quinazolinone-class compounds, such as:

Methaqualone: Known for its sedative and hypnotic properties, but with a longer duration of action compared to etaqualone.

Mecloqualone: Another quinazolinone derivative with similar sedative and hypnotic effects.

Methylmethaqualone: A methylated analog of methaqualone with enhanced potency.

Cloroqualone: A chlorinated derivative with similar pharmacological properties.

Diproqualone: Known for its anti-inflammatory and analgesic effects in addition to its sedative properties

Etaqualone-d3 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research applications.

Eigenschaften

CAS-Nummer |

1794789-34-6 |

|---|---|

Molekularformel |

C17H16N2O |

Molekulargewicht |

269.359 |

IUPAC-Name |

2-methyl-3-[2-(1,1,2,2,2-pentadeuterioethyl)phenyl]quinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3/i1D3,3D2 |

InChI-Schlüssel |

UVTJKLLUVOTSOB-WNWXXORZSA-N |

SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |

Synonyme |

3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride; 3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride; Aolan-d3 Hydrochloride; Athinazone-d3 Hydrochloride; Ethinazone-d3 Hydrochloride; NSC 96163-d3 Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)

![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)